1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
The synthesis of 1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves several steps, typically starting with the preparation of the pyrimidine and pyridazine rings. The synthetic route may include:
Formation of Pyrimidine Ring: This can be achieved through the reaction of appropriate aldehydes and amines under acidic or basic conditions.
Formation of Pyridazine Ring: This involves the cyclization of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The pyrimidine and pyridazine rings are then coupled using various coupling agents like EDCI or DCC.
Final Cyclization: The final step involves the cyclization to form the diazepane ring, which can be achieved through intramolecular cyclization reactions.
Chemical Reactions Analysis
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridazine rings.
Cyclization: Intramolecular cyclization reactions can be used to form the diazepane ring.
Scientific Research Applications
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit CDK2, a key enzyme involved in cell cycle regulation.
Biological Research: The compound is used in biological assays to study its effects on various cell lines, including cancer cells.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .
Comparison with Similar Compounds
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 and have shown significant anti-cancer activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds exhibit a wide range of biological activities, including anti-fibrotic and anti-inflammatory properties.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds are known for their antiviral and antimicrobial activities.
The uniqueness of this compound lies in its multi-targeted approach, making it a promising candidate for further drug development and research.
Properties
IUPAC Name |
6-[4-(2-propan-2-ylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N9/c1-16(2)21-24-11-8-18(25-21)29-12-3-13-30(15-14-29)20-5-4-19-26-27-22(31(19)28-20)17-6-9-23-10-7-17/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTTZRDYVQTLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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